Cyclohexyl (3-bromo-4-fluorophenyl)methanol
Description
Cyclohexyl (3-bromo-4-fluorophenyl)methanol (molecular formula: C₁₃H₁₆BrFO, molar mass: 269.18 g/mol) is a secondary alcohol characterized by a cyclohexyl group attached to a methanol moiety, which is further substituted with a 3-bromo-4-fluorophenyl aromatic ring . Its structure allows for diverse reactivity, including nucleophilic substitution at the bromine site and hydrogen bonding via the hydroxyl group.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-cyclohexylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASUEFOHPKFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (3-bromo-4-fluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3-bromo-4-fluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (3-bromo-4-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl (3-bromo-4-fluorophenyl)ketone.
Reduction: Formation of cyclohexyl (4-fluorophenyl)methanol.
Substitution: Formation of cyclohexyl (3-methoxy-4-fluorophenyl)methanol.
Scientific Research Applications
Cyclohexyl (3-bromo-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl (3-bromo-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Cyclohexyl (3-bromo-4-fluorophenyl)methanol is compared to three structurally related compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Substituent Effects: The 3-bromo-4-fluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the bromine site compared to non-fluorinated analogs like Cyclohexyl (3-bromophenyl)methanol .
Hydrogen Bonding: The hydroxyl group in all compounds enables hydrogen bonding, but the absence of fluorine in Cyclohexyl (3-bromophenyl)methanol may reduce dipole-dipole interactions compared to the fluorinated analogs .
Research Implications
The structural versatility of this compound positions it as a candidate for further exploration in:
- Drug Development : Fluorine and bromine substituents are common in bioactive molecules (e.g., kinase inhibitors).
- Materials Science : Hydrogen-bonding capacity may aid in crystal engineering for optoelectronic materials.
Further studies should prioritize crystallographic analysis (using tools like SHELXL or ORTEP-3 ) and comparative reactivity profiling against analogs.
Biological Activity
Cyclohexyl (3-bromo-4-fluorophenyl)methanol is an organic compound with the molecular formula C₁₃H₁₆BrF₁O. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and a substituted phenyl ring. The presence of bromine and fluorine atoms on the phenyl ring significantly influences its biological activity, making it a potential candidate for various pharmacological applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A cyclohexyl group, which enhances lipophilicity.
- A 3-bromo and 4-fluoro substitution on the phenyl ring, which is critical for its interaction with biological targets.
This compound acts primarily as a ligand, binding to various receptors and enzymes. Its mechanism involves modulation of enzymatic activity, potentially influencing metabolic pathways. The dual halogen substitution pattern enhances its reactivity and may improve membrane permeability, contributing to its bioavailability as a drug candidate.
Binding Affinity Studies
Research has indicated that compounds with similar structural motifs often exhibit significant binding affinities to biological targets. Interaction studies have focused on understanding how this compound binds to specific receptors or enzymes involved in metabolic processes. For instance, studies suggest that the compound may interact with enzymes like fatty acid amide hydrolase (FAAH), which plays a role in lipid metabolism.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits promising biological activity. For example, it has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies suggest that modifications in the substituent patterns can significantly alter its potency and efficacy .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | FAAH |
| Similar Compound A | 500 | Enzyme X |
| Similar Compound B | 200 | Enzyme Y |
Case Studies
- FAAH Inhibition : In a study involving Swiss Webster mice, this compound was administered at doses of 1 mg/kg intraperitoneally. The results indicated significant inhibition of FAAH activity, suggesting potential applications in managing pain or inflammation through endocannabinoid modulation .
- Cytotoxicity Assays : Further investigations into cytotoxic effects revealed that this compound did not significantly reduce cell viability across various concentrations in HT-22 and BV-2 cell lines, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated phenolic compounds. However, its unique substitution pattern contributes to distinct biological activities:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | 3-Bromo and 4-Fluoro substituents | FAAH inhibition |
| Cyclohexyl (4-chloro-2-fluorophenyl)methanol | Different halogen configuration | Lower potency |
| Cyclohexyl (4-bromo-2-chlorophenyl)methanol | Mixed halogen presence | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
